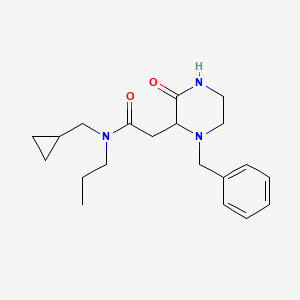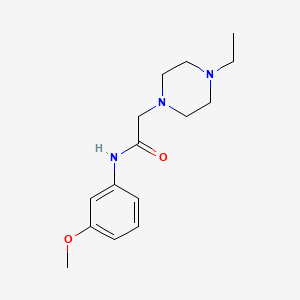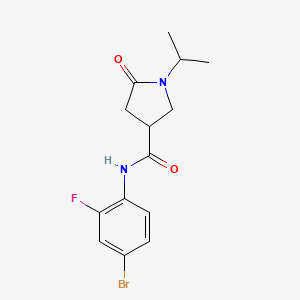![molecular formula C23H26N2O5 B5416417 N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine](/img/structure/B5416417.png)
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine, also known as MLN4924, is a small molecule inhibitor that has been extensively studied for its potential use in cancer therapy. This compound has been shown to inhibit the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. MLN4924 has been found to have potent anti-cancer activity in preclinical studies, and is currently being evaluated in clinical trials for the treatment of various types of cancer.
Wirkmechanismus
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine inhibits the activity of the NEDD8-activating enzyme (NAE), which is involved in the process of protein neddylation. Neddylation is a post-translational modification that involves the covalent attachment of the small protein NEDD8 to target proteins, which can affect their stability, localization, and activity. This compound binds to the active site of NAE and prevents the formation of the NEDD8-NAE complex, thereby inhibiting neddylation. This leads to the accumulation of neddylated proteins, which can have downstream effects on cell cycle progression, DNA damage response, and apoptosis.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects in cancer cells. The compound induces cell cycle arrest in the G1 and G2/M phases, which is associated with decreased expression of cyclin-dependent kinases (CDKs) and increased expression of cyclin-dependent kinase inhibitors (CDKIs). This compound also induces apoptosis in cancer cells, which is associated with increased expression of pro-apoptotic proteins and decreased expression of anti-apoptotic proteins. In addition, this compound has been shown to inhibit DNA damage repair pathways, which can enhance the sensitivity of cancer cells to chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has several advantages for use in laboratory experiments. The compound is highly potent and selective for NAE, which allows for the specific inhibition of neddylation. This compound has also been shown to have low toxicity in normal cells, which can reduce the risk of side effects in animal models. However, this compound has several limitations for use in laboratory experiments. The compound is highly lipophilic and has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, this compound has a short half-life in the body, which can limit its effectiveness as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for research on N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine. One area of interest is the identification of biomarkers that can predict the response of cancer cells to this compound. Another area of interest is the development of new formulations of this compound that can improve its solubility and pharmacokinetic properties. In addition, there is ongoing research on the combination of this compound with other chemotherapeutic agents, which could enhance its anti-tumor activity. Finally, there is interest in the development of new inhibitors of neddylation that could be used in combination with this compound to target multiple aspects of the neddylation pathway.
Synthesemethoden
The synthesis of N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been described in several publications. Briefly, the compound is synthesized via a multi-step process that involves the coupling of various intermediates to form the final product. The synthesis requires several chemical reagents and solvents, and is typically carried out in a laboratory setting by trained chemists.
Wissenschaftliche Forschungsanwendungen
N-{2-[(4-methoxybenzoyl)amino]-3-phenylacryloyl}isoleucine has been extensively studied for its potential use in cancer therapy. Preclinical studies have shown that this compound has potent anti-cancer activity in a variety of cancer cell lines and animal models. The compound has been found to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit tumor growth in vivo. This compound has also been shown to enhance the anti-tumor activity of other chemotherapeutic agents, such as cisplatin and gemcitabine.
Eigenschaften
IUPAC Name |
2-[[(E)-2-[(4-methoxybenzoyl)amino]-3-phenylprop-2-enoyl]amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O5/c1-4-15(2)20(23(28)29)25-22(27)19(14-16-8-6-5-7-9-16)24-21(26)17-10-12-18(30-3)13-11-17/h5-15,20H,4H2,1-3H3,(H,24,26)(H,25,27)(H,28,29)/b19-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATSMWYLJBYQVCG-XMHGGMMESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C(=CC1=CC=CC=C1)NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C(C(=O)O)NC(=O)/C(=C\C1=CC=CC=C1)/NC(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

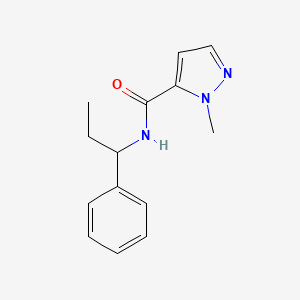
![{2-[2-(2,3-dihydronaphtho[2,3-b][1,4]dioxin-2-ylcarbonyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5416338.png)
![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B5416347.png)
![N-phenyl-3-{[(4-pyridinylmethyl)amino]sulfonyl}benzamide](/img/structure/B5416355.png)
![3-{3-ethoxy-4-[(3-fluorobenzyl)oxy]phenyl}-2-(5-methyl-1H-benzimidazol-2-yl)acrylonitrile](/img/structure/B5416363.png)
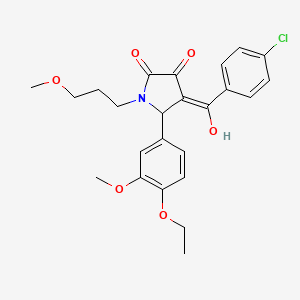
![3-hydroxy-3-{[methyl(3-thienylmethyl)amino]methyl}-1-(3-phenylpropyl)piperidin-2-one](/img/structure/B5416375.png)
![3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5416382.png)
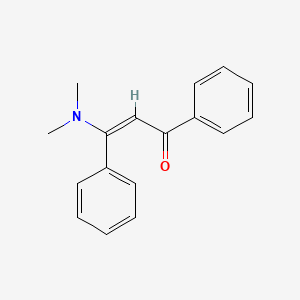
![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thiophene-2-carboxamide](/img/structure/B5416404.png)
![4-[2-(4-fluorophenyl)morpholin-4-yl]-4-oxobutane-1-sulfonamide](/img/structure/B5416414.png)
